1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a heteroaryl urea compound that acts as a potent Nrf2 activator []. Nrf2, or nuclear factor-erythroid-2-related factor 2, is a transcription factor crucial for cellular defense against oxidative stress by promoting the expression of antioxidant genes []. This compound has shown promising results in preclinical studies for treating diseases associated with oxidative stress, particularly in attenuating the progression of nonalcoholic steatohepatitis (NASH)-related fibrosis [].
1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea activates Nrf2 by directly interacting with its repressor protein, Keap1 []. Keap1 usually binds to Nrf2 in the cytoplasm, promoting its degradation []. This compound binds to Keap1 at the domain responsible for Nrf2 binding, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to translocate to the nucleus []. This nuclear translocation activates the antioxidant response element (ARE) pathway, leading to the increased expression of antioxidant genes and offering protection against oxidative stress [].
1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has shown promising results in preclinical studies using a rat model of NASH []. Administering this compound significantly reduced the severity of histologic abnormalities, particularly hepatic fibrosis, a major complication of NASH []. This suggests its potential as a therapeutic agent for treating NASH and preventing its progression to more severe liver diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2